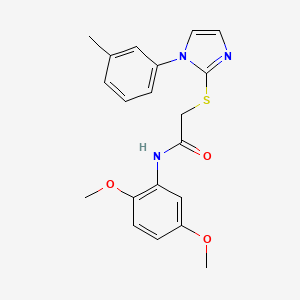

![molecular formula C7H11NO B2828088 (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one CAS No. 2416219-24-2](/img/structure/B2828088.png)

(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one” is a chemical compound . It contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, and 1 ketone (aliphatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex has been described . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "O=C2CCC1CCC1C2" . The compound has a molecular weight of 124.18028 g/mol . High-quality images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile are available .Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C8H12O and a molecular weight of 124.18028 g/mol . More detailed physical and chemical properties would require additional data or experimental analysis.科学的研究の応用

Chiral Auxiliary in Asymmetric Syntheses

Martens and Lübben (1991) synthesized an enantiomerically pure bicyclic pyrrolidine derivative from "(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid" with high yield. This compound was utilized as an efficient chiral auxiliary in Michael-type reactions via enamines, highlighting its significance in enhancing the selectivity of chemical syntheses (J. Martens & S. Lübben, 1991).

Synthesis of Bicyclic Compounds

Gregory, Bullock, and Chen (1985) reported the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the compound's versatility in forming structures with a spiro center. This work emphasizes the compound's role in generating complex bicyclic frameworks, which have applications in developing pharmaceuticals and materials with unique properties (B. Gregory, E. Bullock, & Teng-song Chen, 1985).

Desymmetrization and Metathesis Reactions

Burke, Müller, and Beaudry (1999) explored a new strategy for synthesizing 6,8-dioxabicyclo[3.2.1]octane skeletons, common in natural products, by desymmetrization of trienes via ring-closing metathesis. Their method provides a novel approach for accessing complex bicyclic structures, applicable in natural product synthesis and drug discovery (S. D. Burke, N. Müller, & C. Beaudry, 1999).

Polymerization and Material Science

Mühlbach and Schulz (1988) investigated the structure of 1-azabicyclo[4.2.0]octane and its homopolymerization, revealing insights into the monomer's conformation and the polymer's properties. This research underscores the potential of such compounds in the development of novel materials with specific mechanical and thermal properties (K. Mühlbach & R. C. Schulz, 1988).

Host-Guest Chemistry

Zhang, Gramlich, Wang, and Nau (2002) conducted a detailed study on the host-guest complexation of bicyclic azoalkanes by beta-cyclodextrin. Their work provides valuable insights into the substituent effects on the kinetics and thermodynamics of complexation, highlighting the potential applications of these compounds in molecular recognition and sensor design (Xiangyang Zhang, G. Gramlich, Xiaojuan Wang, & W. Nau, 2002).

特性

IUPAC Name |

(1S,6S)-2-azabicyclo[4.2.0]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZEAQMCMDCMV-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]1CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/no-structure.png)

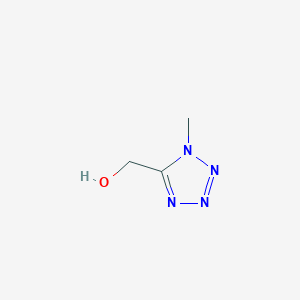

![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

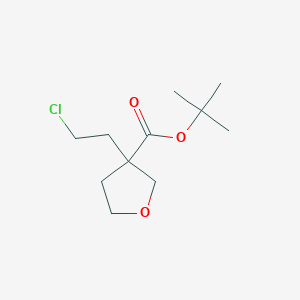

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

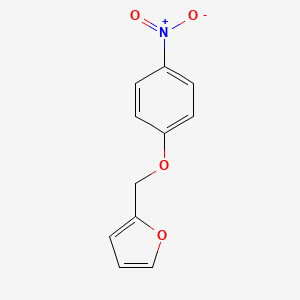

![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)